molecular formula C15H19F3N2O B6499657 N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 953960-52-6

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6499657
CAS No.: 953960-52-6
M. Wt: 300.32 g/mol
InChI Key: HOEMSVSHWOYVEJ-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-methylpiperidine, is reacted with formaldehyde to form N-(1-methylpiperidin-4-yl)methanol.

    Formation of the Benzamide Intermediate: 2-(trifluoromethyl)benzoic acid is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The piperidine intermediate is then coupled with the benzamide intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to therapeutic effects in neurological and psychiatric conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

    2-(trifluoromethyl)benzamide: Lacks the piperidine ring, affecting its binding affinity and selectivity.

    N-methyl-4-piperidinemethanol: Lacks the benzamide structure, leading to different chemical reactivity.

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer specific pharmacological properties and chemical reactivity. This combination makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMSVSHWOYVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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